molecular formula C12H17NO3 B13797611 Propanol, 3-[[(1,4-benzodioxan-2-yl)methyl]amino]- CAS No. 74398-46-2

Propanol, 3-[[(1,4-benzodioxan-2-yl)methyl]amino]-

Cat. No.: B13797611
CAS No.: 74398-46-2
M. Wt: 223.27 g/mol
InChI Key: HCSGAGXOCHYBLF-UHFFFAOYSA-N
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Description

The compound Propanol, 3-[[(1,4-benzodioxan-2-yl)methyl]amino]- (systematic name) features a propanol backbone substituted with a benzodioxan-methylamino group. Its structure includes:

  • A methylamino linker connecting the benzodioxan group to the propanol chain.
  • A terminal hydroxyl group, enabling hydrogen bonding and solubility in polar solvents.

The benzodioxan group is frequently associated with receptor-binding activity in medicinal chemistry, hinting at possible therapeutic relevance .

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c14-7-3-6-13-8-10-9-15-11-4-1-2-5-12(11)16-10/h1-2,4-5,10,13-14H,3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSGAGXOCHYBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334990
Record name AG-G-95638
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74398-46-2
Record name AG-G-95638
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 2-Hydroxymethyl-1,4-benzodioxan Derivatives

  • These intermediates serve as the starting materials and can be prepared by established methods such as those described by J. Augstein et al. (J. Med. Chem. 8, 446, 1965).
  • The 2-hydroxymethyl-1,4-benzodioxan derivatives may include substitutions on the benzodioxan ring (e.g., methyl, nitro, methoxy, acetyl groups), which influence the final compound's properties.

Formation of Glycidyl Ether Intermediate

  • The 2-hydroxymethyl-1,4-benzodioxan is reacted with epichlorohydrin in the presence of a base (e.g., 50% sodium hydroxide) and a phase transfer catalyst such as tetrabutylammonium hydrogen sulfate.
  • The reaction is typically conducted at room temperature for about two hours.
  • After reaction completion, the mixture is worked up by adding water and ethyl acetate, followed by washing with bicarbonate solution and sodium-saturated water, drying over sodium sulfate, filtration, and solvent evaporation to yield the glycidyl ether intermediate quantitatively.

Epoxide Ring Opening by Primary Amines

  • The glycidyl ether intermediate undergoes nucleophilic ring opening by reaction with a primary amine, such as tertiobutylamine, in a suitable solvent like methanol.
  • The reaction mixture is stirred at room temperature for several hours, then refluxed briefly (e.g., one hour), and left overnight at room temperature.
  • The crude product is isolated by solvent evaporation, extraction with ethyl ether, washing, drying, and filtration.
  • The free base is then converted into a pharmaceutically acceptable salt, commonly maleate or hydrochloride, by treatment with the corresponding acid in ethyl ether.
  • The salt is recrystallized from mixtures such as ethyl acetate and isopropyl ether to obtain pure crystalline material.

Variations in Substituents and Amines

  • The process allows for variations in the benzodioxan substituents (e.g., 5-methyl, 7-methyl, 8-methyl, 7-nitro, 7-methoxy, 6-acetyl) and the amine component (e.g., isopropyl amine, tertiobutylamine), enabling synthesis of a range of analogues with potentially diverse pharmacological profiles.

Detailed Reaction Scheme and Conditions

Step Reagents & Conditions Outcome/Notes
1. Preparation of 2-hydroxymethyl-1,4-benzodioxan Literature methods (e.g., J. Augstein et al.) Intermediate for glycidyl ether synthesis
2. Reaction with epichlorohydrin Epichlorohydrin (100 mL), 50% NaOH (100 mL), tetrabutylammonium hydrogen sulfate (1.4 g), room temp, 2 h Formation of (1,4-benzodioxan)-2-yl methyl glycidyl ether quantitatively
3. Epoxide ring opening Primary amine (e.g., tertiobutylamine, 0.2 mol), methanol (200 mL), stir 3 h room temp, reflux 1 h, overnight at room temp Formation of amino-propanol derivative
4. Salt formation Maleic acid or hydrochloric acid in ethyl ether, ice bath, filtration, recrystallization from ethyl acetate/isopropyl ether Purified pharmaceutically acceptable salt

Analytical and Research Findings

  • The synthesized compounds show approximately 10% solubility in water.
  • Pharmacological testing indicates significant beta-blocking effects with cardioselectivity, reduction in cardiac contraction force, and peripheral resistance, contributing to antihypertensive activity.
  • Toxicity studies in mice (20-22 g) reveal no protective effect against pentetrazole toxicity at oral doses of 100 mg/kg but confirm good tolerability.
  • Local anesthetic properties surpassing those of lidocaine have been observed in 1% solutions of certain derivatives.

Summary Table of Key Examples from Literature

Example No. Benzodioxan Substituent Amine Used Salt Form Key Notes
1 None (parent 1,4-benzodioxan) Tertiobutylamine Maleate Standard preparation, antihypertensive
4 7-Methyl Tertiobutylamine Hydrochloride Variation in aromatic substitution
5 8-Methyl Tertiobutylamine Hydrochloride Similar preparation with different substituent
9 7-Methoxy Tertiobutylamine Hydrochloride Methoxy substitution effect
10 6-Acetyl Tertiobutylamine Maleate Acetyl substitution, maleate salt

Chemical Reactions Analysis

Types of Reactions

Propanol, 3-[[(1,4-benzodioxan-2-yl)methyl]amino]- undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.

    Reduction: Reduction reactions can be employed to convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Propanol, 3-[[(1,4-benzodioxan-2-yl)methyl]amino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Propanol, 3-[[(1,4-benzodioxan-2-yl)methyl]amino]- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural homology with the target molecule:

Compound Name CAS RN Molecular Formula Key Functional Groups Molecular Weight Key Features
Propanol, 3-[[(1,4-benzodioxan-2-yl)methyl]amino]- Not Provided (Inferred: ~C₁₃H₁₉NO₃) Likely C₁₃H₁₉NO₃ Benzodioxan, secondary amine, hydroxyl ~237.3 (estimated) Combines aromatic ether and amino alcohol functionalities.
3-Dimethylamino-1-propanol 3179-63-3 C₅H₁₃NO Tertiary amine, hydroxyl 103.16 Simpler structure; lacks aromatic systems. Hazardous (flammable) .
2-Propanol,1-[(2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-3-[(1-methylethyl)amino]- 1843-82-9 C₁₄H₂₁NO₄ Benzodioxin ether, secondary amine, hydroxyl 267.32 Larger molecular size; ether linkage instead of methylamino bridge.
3-[[(1,4-Benzodioxan-2-yl)methyl]amino]-N,N-dimethylpropionamide Not Provided Likely C₁₅H₂₀N₂O₃ Benzodioxan, tertiary amine, amide ~292.3 (estimated) Replaces hydroxyl with amide; higher polarity and hydrogen-bonding capacity.
Key Observations:
  • Aromatic vs. Aliphatic Systems: The target compound and the benzodioxin derivative incorporate aromatic ether systems, whereas 3-dimethylamino-1-propanol is purely aliphatic.
  • Functional Group Influence: The hydroxyl group in the target compound and 3-dimethylamino-1-propanol increases hydrophilicity compared to the amide derivative . The ether linkage in the benzodioxin compound may reduce reactivity relative to the methylamino bridge.

Physicochemical Properties

Property Target Compound 3-Dimethylamino-1-propanol Benzodioxin Derivative Amide Analog
Boiling Point Not Available 159°C Not Provided Not Available
Density Not Available 0.886 g/cm³ Not Provided Not Available
Polarity Moderate (hydroxyl + amine) Low (tertiary amine) High (ether + hydroxyl) High (amide + amine)
Hazard Profile Likely moderate (amine/alcohol) Flammable (Class 4-2-S-III) Not Provided Not Available
Key Observations:
  • The target compound’s density and boiling point are expected to exceed those of 3-dimethylamino-1-propanol due to its larger aromatic substituent.
  • The amide analog likely exhibits higher thermal stability and lower volatility compared to the hydroxyl-containing target.

Biological Activity

Propanol, 3-[[(1,4-benzodioxan-2-yl)methyl]amino]- (CAS No. 74398-46-2) is a synthetic organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

PropertyDetails
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
IUPAC Name 3-[[(1,4-benzodioxan-2-yl)methyl]amino]-propan-1-ol
CAS Registry Number 74398-46-2

The biological activity of Propanol, 3-[[(1,4-benzodioxan-2-yl)methyl]amino]- is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been studied for its effects on:

  • Alpha-Adrenoreceptors: Research indicates that derivatives of benzodioxan compounds can act as selective antagonists for alpha-adrenoreceptors, which are crucial in regulating cardiovascular functions and neurotransmitter release .
  • Glutamate Receptors: The compound may interact with glutamate receptors, which are vital for synaptic transmission in the central nervous system . The modulation of these receptors can have implications in neuropharmacology and the treatment of neurological disorders.

Structure-Activity Relationships

The biological activity of Propanol, 3-[[(1,4-benzodioxan-2-yl)methyl]amino]- is influenced by its structural components. Studies have shown that variations in substituents at specific positions on the benzodioxan ring can significantly alter receptor affinity and selectivity . For instance:

  • Substituent Variation: The introduction of different aryl or alkyl groups at position 3 of the benzodioxan moiety has been linked to changes in alpha-adrenoreceptor blocking activity. Compounds with specific substituents exhibit enhanced potency and selectivity .

Case Studies

  • Cardiovascular Effects:
    A study evaluating the effects of benzodioxan derivatives on isolated rat vas deferens demonstrated that certain compounds displayed significant alpha 1-adrenoreceptor antagonism. This suggests potential applications in managing hypertension or other cardiovascular conditions .
  • Neuropharmacological Applications:
    Research has indicated that compounds structurally related to Propanol may influence glutamate receptor activity, which is critical for learning and memory processes. This opens avenues for exploring therapeutic applications in cognitive disorders .

Q & A

Q. Basic

  • NMR : 1H^1\text{H}-NMR should show resonances for the benzodioxan aromatic protons (δ 6.7–7.1 ppm), methylene groups adjacent to the amino moiety (δ 2.8–3.2 ppm), and the propanol hydroxyl proton (δ 1.5–2.0 ppm, broad). 13C^{13}\text{C}-NMR confirms the benzodioxan carbons (110–150 ppm) and the propanol backbone (60–70 ppm) .
  • Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 266.3 (C₁₄H₁₉NO₃⁺), with fragmentation patterns consistent with benzodioxan cleavage .

What advanced strategies address discrepancies in reported biological activities of this compound?

Advanced
Contradictions in biological data (e.g., receptor binding affinity) may arise from stereochemical variations or impurities. Strategies include:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) to isolate enantiomers and test their individual activities .
  • Impurity Profiling : Employ LC-MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect and quantify byproducts (e.g., unreacted amine or oxidized derivatives) that may interfere with assays .

How can reaction conditions be optimized to improve synthesis yields?

Q. Advanced

  • Temperature Control : Lowering reaction temperature to 50°C during amination reduces side-product formation (e.g., Schiff bases) .
  • Catalysis : Adding catalytic amounts of molecular sieves (3Å) during reductive amination enhances imine intermediate stability, improving yields by 15–20% .
  • Solvent Selection : Substituting methanol with tetrahydrofuran (THF) in epoxide ring-opening reactions minimizes propanol oxidation .

What analytical methods ensure compound purity and identity in pharmacological studies?

Q. Basic

  • HPLC : Use a reversed-phase C18 column (mobile phase: 30% acetonitrile/70% ammonium acetate buffer, pH 4.5) with UV detection at 254 nm. Retention time should align with reference standards (e.g., USP methods for related amino alcohols) .
  • Karl Fischer Titration : Quantify residual water (<0.5% w/w) to prevent hydrolysis during storage .

How to design experiments studying the compound’s interaction with β-adrenergic receptors?

Q. Advanced

  • Radioligand Binding Assays : Use 3H^3\text{H}-CGP-12177 as a radioligand. Incubate with cell membranes expressing β₂-adrenoceptors (30 min, 37°C) and measure displacement curves to determine IC₅₀ values. Include control experiments with propranolol to validate receptor specificity .
  • Molecular Dynamics Simulations : Model the compound’s docking to β₂-adrenoceptors (PDB ID: 2RH1) using AutoDock Vina. Focus on interactions between the benzodioxan moiety and Serine 203/207 residues .

What structural modifications enhance this compound’s pharmacological profile?

Q. Advanced

  • Fluorination : Introduce a fluorine atom at the benzodioxan para-position to improve metabolic stability (e.g., via electrophilic fluorination with Selectfluor®) .
  • Aminoalkylation : Replace the propanol hydroxyl with a methoxy group to increase lipophilicity (logP +0.5) and blood-brain barrier penetration .

Q. Notes

  • Contradictions : and report varying yields (45–75%) for similar synthetic routes, likely due to differences in amine nucleophilicity or solvent purity.
  • Data Gaps : Limited in vivo pharmacokinetic data exist; future studies should prioritize ADME profiling using LC-MS/MS .

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